molecular formula C7H9BrN2 B13450892 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B13450892
M. Wt: 201.06 g/mol
InChI Key: LAKJKXHBJKIKNC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole core. The bromine atom at the 3-position and the methyl group at the 1-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical synthesis. Its molecular formula is C₇H₈BrN₂, with a molecular weight of 215.06 g/mol. The compound’s rigidity and halogenated structure enhance its utility in cross-coupling reactions and as a pharmacophore in drug discovery .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(6)7(8)9-10/h2-4H2,1H3

InChI Key

LAKJKXHBJKIKNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the bromination of 1-methylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Pyrazole Derivatives

(a) 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₁H₁₀Br₂ClN₂O
  • Molecular Weight : 381.0 g/mol ([M+H]⁺)
  • Key Features : Dual bromination (4-bromo and 5-bromomethyl) and a 4-chlorophenyl substituent enhance electrophilic reactivity. The ketone group at the 3-position increases polarity compared to the cyclopenta-fused target compound.
  • Application : Used in synthesizing halogen-rich intermediates for agrochemicals .
(b) 1-(3-Bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
  • Molecular Formula : C₁₃H₁₁BrN₂O₂
  • Molecular Weight : 331.15 g/mol
  • Key Features : Bromine on the phenyl ring (vs. pyrazole in the target compound) and a carboxylic acid group enhance water solubility and metal-binding capacity.
  • Application : Serves as a precursor for metal-organic frameworks (MOFs) and protease inhibitors .
(c) 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • Molecular Formula : C₆H₇BrN₂
  • Molecular Weight : 187.04 g/mol
  • Key Features: Pyrrolopyrazole core (5-membered ring) vs. cyclopenta[c]pyrazole (6-membered fused ring).

Functional Group Variations in Cyclopenta[c]pyrazoles

(a) 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
  • Molecular Formula : C₁₂H₁₃ClFN₃
  • Molecular Weight : 269.70 g/mol
  • Key Features : Fluorine substituent (electron-withdrawing) and amine group improve bioavailability and target binding in kinase inhibitors.
  • Application : Widely used in anticancer and antiviral drug candidates .
(b) 6,6-Dimethyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
  • Molecular Formula : C₁₁H₁₂N₄O₃
  • Molecular Weight : 172.23 g/mol (core structure; exact value varies with substituents)
  • Key Features : Carboxylic acid group enables salt formation and conjugation, while dimethyl groups enhance lipophilicity.
  • Application : Building block for peptidomimetics and enzyme inhibitors .

Halogen-Substituted Analogues

(a) 3-Iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
  • Molecular Formula : C₆H₆IN₂
  • Molecular Weight : 262.03 g/mol
  • Key Features: Iodine’s larger atomic radius and lower electronegativity (vs. bromine) increase steric bulk and polarizability, favoring Sonogashira couplings.
  • Application : Key intermediate in radioimaging probes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Bromo-1-methyl-cyclopenta[c]pyrazole C₇H₈BrN₂ 215.06 3-Br, 1-CH₃ Drug intermediates, catalysts
4-Bromo-5-(bromomethyl)-1-methyl-pyrazol-3-one C₁₁H₁₀Br₂ClN₂O 381.00 4-Br, 5-BrCH₂, 4-Cl-C₆H₄ Agrochemical synthesis
1-(3-Bromophenyl)-cyclopenta[c]pyrazole-3-COOH C₁₃H₁₁BrN₂O₂ 331.15 3-COOH, 1-(3-Br-C₆H₄) MOFs, protease inhibitors
3-Bromo-pyrrolo[1,2-b]pyrazole C₆H₇BrN₂ 187.04 Pyrrolo-fused ring Reactive intermediates
1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine·HCl C₁₂H₁₃ClFN₃ 269.70 3-NH₂, 4-F-C₆H₄ Anticancer agents

Research Findings and Trends

  • Reactivity : Bromine at the pyrazole 3-position (target compound) facilitates Suzuki-Miyaura couplings, whereas iodine analogues (e.g., ) are preferred for halogen-bonding interactions in crystal engineering .
  • Biological Activity : Fluorophenyl and amine-substituted derivatives () exhibit higher CNS permeability than brominated counterparts due to reduced molecular weight and increased hydrogen-bonding capacity .
  • Synthetic Challenges : Cyclopenta[c]pyrazoles with electron-withdrawing groups (e.g., carboxylic acids) require protection-deprotection strategies during functionalization, unlike brominated variants .

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